1,1'-(1-Iodoethene-1,2-diyl)dibenzene
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Overview
Description
1,1’-(1-Iodoethene-1,2-diyl)dibenzene is an organic compound characterized by the presence of an iodine atom attached to an ethene bridge, which is further connected to two benzene rings
Preparation Methods
The synthesis of 1,1’-(1-Iodoethene-1,2-diyl)dibenzene typically involves the iodination of ethene derivatives. One common method includes the reaction of 1,1’-(1-Bromo-1,2-ethanediyl)dibenzene with iodine in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
1,1’-(1-Iodoethene-1,2-diyl)dibenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of ethene derivatives.
Scientific Research Applications
1,1’-(1-Iodoethene-1,2-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1,1’-(1-Iodoethene-1,2-diyl)dibenzene involves its interaction with molecular targets such as GABAA receptors. The compound binds to the benzodiazepine binding site of these receptors, leading to conformational changes that enhance inhibitory neurotransmission. This modulation can potentially reverse cognitive dysfunction in neurodevelopmental disorders .
Comparison with Similar Compounds
1,1’-(1-Iodoethene-1,2-diyl)dibenzene can be compared with other similar compounds such as:
1,1’-(1-Bromo-1,2-ethanediyl)dibenzene: Similar in structure but contains a bromine atom instead of iodine.
1,1-Diphenylethylene: Lacks the halogen atom but has a similar ethene bridge connecting two benzene rings.
1,1’-(1-Chloroethene-1,2-diyl)dibenzene: Contains a chlorine atom instead of iodine, showing different reactivity and applications.
Properties
CAS No. |
156181-20-3 |
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Molecular Formula |
C14H11I |
Molecular Weight |
306.14 g/mol |
IUPAC Name |
(1-iodo-2-phenylethenyl)benzene |
InChI |
InChI=1S/C14H11I/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H |
InChI Key |
ARCBTFXUWARYBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)I |
Origin of Product |
United States |
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